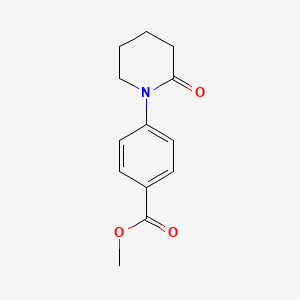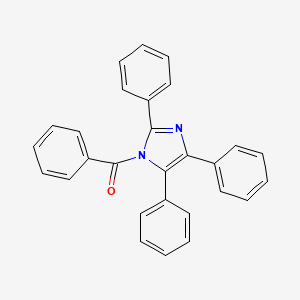![molecular formula C35H48N4 B14242339 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- CAS No. 469898-05-3](/img/structure/B14242339.png)
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- is a complex organic compound with a molecular formula of C28H23F3N6 It is characterized by the presence of a pyridine ring substituted with a carbonitrile group and two octylphenylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2,6-diaminopyridine with 4-octylphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction temperature is maintained between 50-100°C, and the reaction time can vary from several hours to overnight, depending on the specific conditions and reagents used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedicarbonitrile: Another pyridine derivative with two carbonitrile groups.
2-Amino-3-pyridinecarbonitrile: A pyridine compound with an amino and a carbonitrile group.
4-Pyridinecarbonitrile: A simpler pyridine derivative with a single carbonitrile group.
Uniqueness
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- is unique due to its specific substitution pattern and the presence of octylphenylamino groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
469898-05-3 |
|---|---|
Molekularformel |
C35H48N4 |
Molekulargewicht |
524.8 g/mol |
IUPAC-Name |
4-methyl-2,6-bis(4-octylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C35H48N4/c1-4-6-8-10-12-14-16-29-18-22-31(23-19-29)37-34-26-28(3)33(27-36)35(39-34)38-32-24-20-30(21-25-32)17-15-13-11-9-7-5-2/h18-26H,4-17H2,1-3H3,(H2,37,38,39) |
InChI-Schlüssel |
XGIXZLGQLIKNQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=NC(=C(C(=C2)C)C#N)NC3=CC=C(C=C3)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)

![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)

![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)




![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
